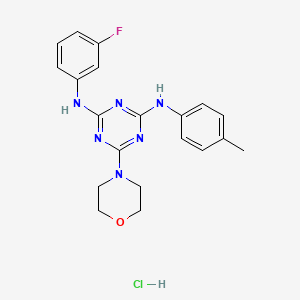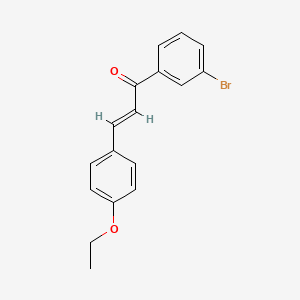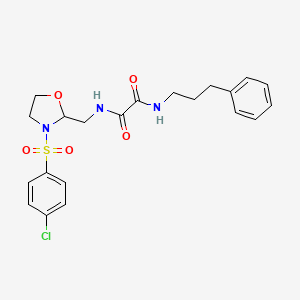
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an oxalamide derivative with a 1,3-oxazolidin-2-one moiety. Oxazolidinones are a class of compounds that have been widely studied for their biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazolidinone ring, possibly through a cyclization reaction, followed by the introduction of the sulfonyl and phenylpropyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazolidinone ring, a sulfonyl group attached to a chlorophenyl group, and an oxalamide group attached to a phenylpropyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxazolidinone ring and the sulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the sulfonyl group and the oxazolidinone ring would likely influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis Methodology
A safer and more convenient methodology for the synthesis of sulfamides, including compounds similar to the one , has been developed. This method uses N-substituted oxazolidin-2-one derivatives as a synthetic equivalent of corrosive and hazardous N-sulfamoyl chloride. This approach offers a mild and less hazardous alternative for large-scale sulfamide preparation (Borghese et al., 2006).
Structural and Chemical Properties
The crystal structure of a dimeric (phenylsulfonyl)oxazolidine, which is structurally related to the compound , has been reported. This study provides insights into the conformation and arrangement of such molecules, which is crucial for understanding their chemical behavior (Hirschler et al., 1994).
Biological Activities
1,3-Oxazolidin-2-one derivatives, which are structurally related to the compound , have shown significant antimicrobial activity. In particular, a compound from this class displayed better antimicrobial activity than chloramphenicol against certain bacteria. These findings suggest potential applications in the development of new antimicrobial agents (Karaman et al., 2018).
Applications in Chemical Synthesis
The oxazolidinone framework is integral to various synthetic methodologies. For example, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones have been used successfully in allylation reactions, contributing to the development of new synthetic routes for complex molecules (Marcantoni et al., 2002).
Future Directions
properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O5S/c22-17-8-10-18(11-9-17)31(28,29)25-13-14-30-19(25)15-24-21(27)20(26)23-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,19H,4,7,12-15H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRGGVRYWBGFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


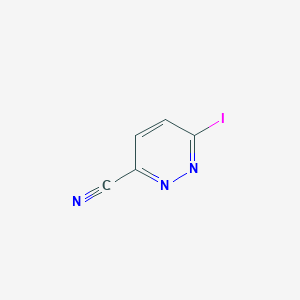
![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2537856.png)
![ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2537857.png)
![3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537858.png)
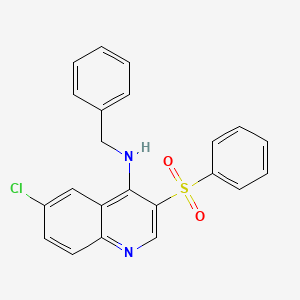
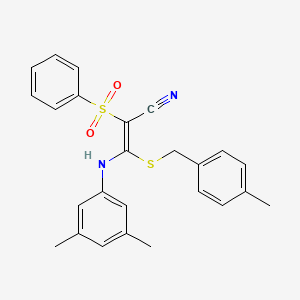
![Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2537864.png)
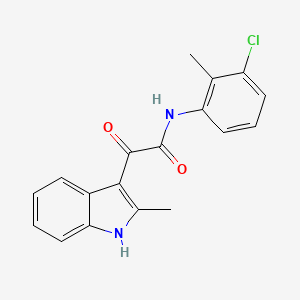
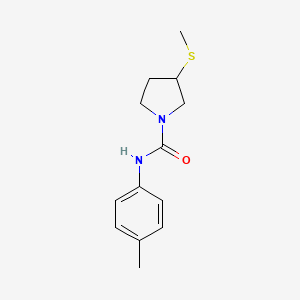
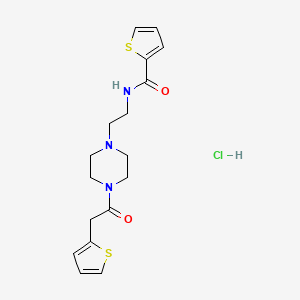
![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2537874.png)
